molecular formula C8H9ClN2O5S B1455842 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide CAS No. 1184485-21-9

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide

Cat. No. B1455842
M. Wt: 280.69 g/mol
InChI Key: VDVXKTCKGCBARL-UHFFFAOYSA-N
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Description

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1184485-21-9 . It has a molecular weight of 280.69 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-methoxy-N-methyl-5-nitrobenzenesulfonamide . The InChI code for this compound is 1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.

Scientific Research Applications

Chemical and Structural Analysis

  • One-dimensional diffusion-ordered NMR spectroscopy (1D-DOSY) has been utilized for investigating dynamics and interactions of molecules like 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide in solution. This technique helps in analyzing molecular structures and differentiating signals of individual molecules in mixtures based on NMR data and diffusion coefficients (Sakamoto, Kondo, & Aoyama, 2008).

Chemical Reactions and Synthesis

  • This compound is an effective substrate for Lewis acid-mediated condensation reactions with pyrimidine bases to give O,N-acetals, a process crucial for specific chemical syntheses (Díaz-Gavilán et al., 2006).
  • It can react with substituted phthalic esters, leading to the formation of novel chemical entities with unique properties (Otsuji, Yabune, & Imoto, 1969).

Pharmaceutical and Biological Applications

  • Sulfonamide derivatives like 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide show promise in antitumor applications. They are part of sulfonamide-focused libraries evaluated for their efficacy against human cancer cell lines (Owa et al., 2002).
  • Their structural analogs have been studied for antimicrobial activities, offering potential in treating infections caused by various bacteria (Kumar et al., 2020).

properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXKTCKGCBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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